ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Indole Synthesis: The indole moiety can be prepared using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reaction: The thiazolidinone and indole intermediates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone and indole moieties.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in cellular processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:
Thiazolidinones: Compounds containing the thiazolidinone ring, known for their biological activities.
Indole Derivatives: Compounds containing the indole moiety, widely studied for their pharmacological properties.
Benzoate Esters: Compounds containing the benzoate ester group, used in various chemical and industrial applications.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and activities.
Biological Activity
Ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a complex organic compound that incorporates thiazolidinone and indole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The compound exhibits a range of biological activities, including:
- Antioxidant Activity : Thiazolidinone derivatives have shown significant antioxidant properties. Studies indicate that compounds with specific substitutions can enhance antioxidant activity by inhibiting lipid peroxidation and scavenging free radicals .
- Antimicrobial Activity : Various thiazolidinone derivatives, including those similar to ethyl 4-[({(3Z)-...], have demonstrated considerable antimicrobial effects against Gram-positive and Gram-negative bacteria. For instance, studies have reported that certain thiazolidinones exhibit higher activity than standard antibiotics against strains like Bacillus subtilis and Escherichia coli .
- Cytotoxicity Against Cancer Cells : The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Preliminary findings suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. For example, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
The biological activities of ethyl 4-[({(3Z)-... can be attributed to its structural features:
- Thiazolidinone Ring : The presence of the thiazolidinone moiety is crucial for its biological activities, particularly in antimicrobial and anticancer effects. This ring enhances the interaction with biological targets such as enzymes and receptors involved in cell proliferation and apoptosis .
- Indole Moiety : The indole structure is known for its role in various pharmacological activities, including modulation of serotonin receptors and potential anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antioxidant Evaluation : A study evaluated various thiazolidinone derivatives for their ability to inhibit lipid peroxidation using the TBARS assay. Compounds with specific structural modifications showed enhanced antioxidant properties, indicating a potential for therapeutic use in oxidative stress-related conditions .
- Antimicrobial Screening : Research conducted on thiazolidinone derivatives revealed significant antibacterial activity against multiple bacterial strains. For example, a derivative similar to ethyl 4-[({(3Z)-... was tested against Staphylococcus aureus, showing promising results with lower MIC values compared to conventional antibiotics .
- Cytotoxic Assessment : In vitro studies on cancer cell lines demonstrated that certain thiazolidinone derivatives could effectively inhibit cell growth and induce apoptosis at micromolar concentrations. This highlights their potential as anticancer agents .
Properties
Molecular Formula |
C27H27N3O6S2 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H27N3O6S2/c1-3-35-15-7-14-29-25(33)23(38-27(29)37)22-19-8-5-6-9-20(19)30(24(22)32)16-21(31)28-18-12-10-17(11-13-18)26(34)36-4-2/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,28,31)/b23-22- |
InChI Key |
DTQCGFXJBPVHIR-FCQUAONHSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)OCC)SC1=S |
Origin of Product |
United States |
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